1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-
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Overview
Description
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features two pyrrole units connected by a cyclohexane ring, with additional cyclohexyl and methyl groups attached to the pyrrole rings .
Preparation Methods
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] involves multiple steps, typically starting with the preparation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The cyclohexane ring is then introduced through a series of cyclization reactions, and the final product is obtained by attaching the cyclohexyl and methyl groups under specific reaction conditions .
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Compared to other pyrrole derivatives, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] stands out due to its unique structure and functional groups. Similar compounds include:
1H-Pyrrole, 2-ethyl-4-methyl-: A simpler pyrrole derivative with different substituents.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: A pyrrole derivative with a maleimide structure.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: A compound with a different core structure but similar functional groups.
Properties
CAS No. |
60550-27-8 |
---|---|
Molecular Formula |
C28H42N2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-cyclohexyl-2-[4-(1-cyclohexyl-4-methylpyrrol-2-yl)cyclohexyl]-4-methylpyrrole |
InChI |
InChI=1S/C28H42N2/c1-21-17-27(29(19-21)25-9-5-3-6-10-25)23-13-15-24(16-14-23)28-18-22(2)20-30(28)26-11-7-4-8-12-26/h17-20,23-26H,3-16H2,1-2H3 |
InChI Key |
VKTIHEXLTYCBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3C4CCCCC4)C)C5CCCCC5 |
Origin of Product |
United States |
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